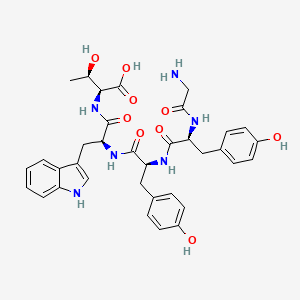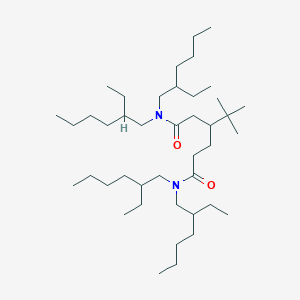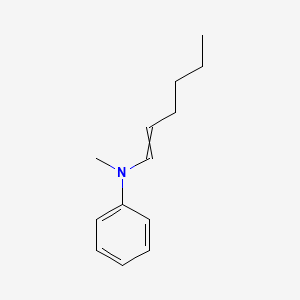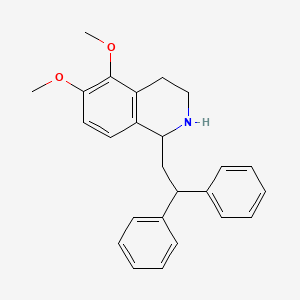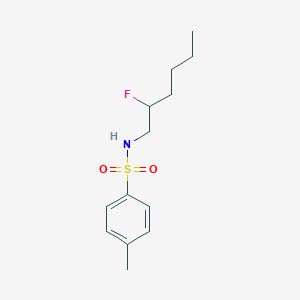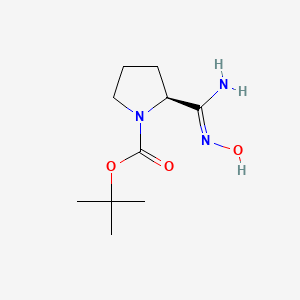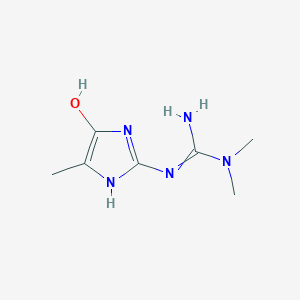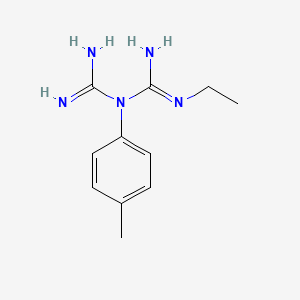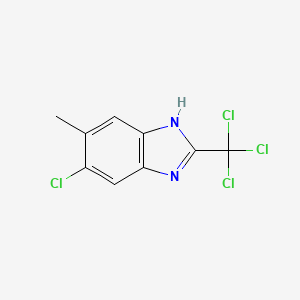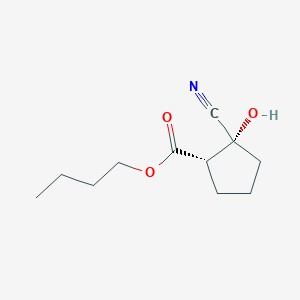
Butyl (1S,2R)-2-cyano-2-hydroxycyclopentane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl (1S,2R)-2-cyano-2-hydroxycyclopentane-1-carboxylate is a chemical compound with a unique structure that includes a butyl ester, a cyano group, and a hydroxyl group attached to a cyclopentane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butyl (1S,2R)-2-cyano-2-hydroxycyclopentane-1-carboxylate typically involves the reaction of a cyclopentane derivative with a butyl ester and a cyano group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes using microreactor technology, which allows for efficient and scalable synthesis. This method ensures high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Butyl (1S,2R)-2-cyano-2-hydroxycyclopentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The cyano group can be reduced to an amine.
Substitution: The cyano group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted cyclopentane derivatives.
Aplicaciones Científicas De Investigación
Butyl (1S,2R)-2-cyano-2-hydroxycyclopentane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of Butyl (1S,2R)-2-cyano-2-hydroxycyclopentane-1-carboxylate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the hydroxyl group can participate in hydrogen bonding and other interactions. These properties make it a versatile compound in various chemical and biological processes .
Comparación Con Compuestos Similares
Similar Compounds
Butyl (1S,2R)-2-hydroxycyclopentane-1-carboxylate: Lacks the cyano group, making it less reactive in certain nucleophilic substitution reactions.
Butyl (1S,2R)-2-cyano-2-hydroxycyclohexane-1-carboxylate: Contains a cyclohexane ring instead of a cyclopentane ring, affecting its steric properties and reactivity.
Uniqueness
Butyl (1S,2R)-2-cyano-2-hydroxycyclopentane-1-carboxylate is unique due to the presence of both a cyano and a hydroxyl group on a cyclopentane ring, which provides a distinct combination of reactivity and stability. This makes it a valuable compound for various synthetic and research applications .
Propiedades
Número CAS |
834886-14-5 |
|---|---|
Fórmula molecular |
C11H17NO3 |
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
butyl (1S,2R)-2-cyano-2-hydroxycyclopentane-1-carboxylate |
InChI |
InChI=1S/C11H17NO3/c1-2-3-7-15-10(13)9-5-4-6-11(9,14)8-12/h9,14H,2-7H2,1H3/t9-,11+/m1/s1 |
Clave InChI |
GBDCOOBJRJTUIU-KOLCDFICSA-N |
SMILES isomérico |
CCCCOC(=O)[C@H]1CCC[C@@]1(C#N)O |
SMILES canónico |
CCCCOC(=O)C1CCCC1(C#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


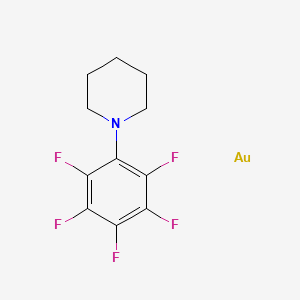
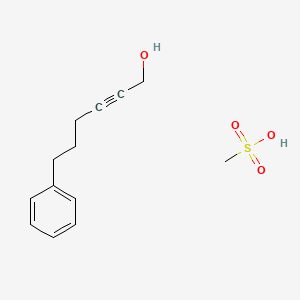
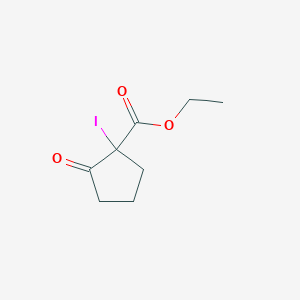
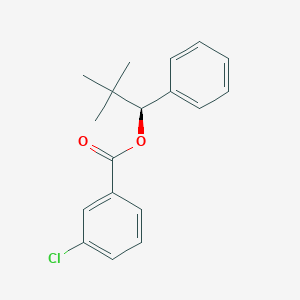
![1-[(2-Aminophenyl)sulfanyl]-3-{[(thiiran-2-yl)methyl]sulfanyl}propane-2-thiol](/img/structure/B12534640.png)
